2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride

Description

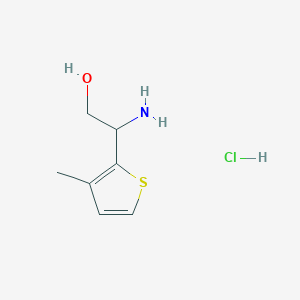

2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride is an ethanolamine derivative featuring a 3-methylthiophen-2-yl substituent. The compound consists of a 2-aminoethanol backbone (NH₂-CH₂-CH₂-OH) modified with a thiophene ring substituted with a methyl group at the 3-position, forming a hydrochloride salt.

Properties

IUPAC Name |

2-amino-2-(3-methylthiophen-2-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS.ClH/c1-5-2-3-10-7(5)6(8)4-9;/h2-3,6,9H,4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQRQEJJWVNYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 3-methylthiophene, which is commercially available or can be synthesized from thiophene through methylation.

Amination: The 3-methylthiophene undergoes a Friedel-Crafts acylation to introduce an ethanone group, followed by reduction to form the corresponding alcohol.

Hydrochloride Formation: The final step involves the reaction of the amino alcohol with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in 2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride can be oxidized to form the corresponding ketone.

Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring, to form dihydrothiophene derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of 2-(3-methylthiophen-2-yl)ethanone.

Reduction: Formation of dihydrothiophene derivatives.

Substitution: Formation of various substituted amino alcohols.

Scientific Research Applications

The compound features a thiophene ring that contributes to its electronic properties, allowing for various interactions with biological targets.

Medicinal Chemistry

Research indicates that 2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride may exhibit antimicrobial and anticancer activities . The mechanism of action is believed to involve:

- Hydrogen bonding through the amino group.

- π-π interactions with the thiophene ring, influencing enzyme or receptor activities.

Synthesis of Complex Molecules

This compound serves as a building block in synthesizing more complex molecules, particularly in pharmaceuticals and agrochemicals. Its structural characteristics allow for diverse chemical reactions, including:

- Friedel-Crafts acylation to introduce functional groups.

- Reduction reactions leading to various derivatives.

Biological Studies

Ongoing studies are investigating its interactions with biomolecules, aiming to elucidate its role in biochemical pathways. Potential applications include:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Properties

Another research project evaluated the compound's effects on cancer cell lines. The findings showed that it could induce apoptosis in specific cancer types, highlighting its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites, potentially inhibiting or modulating the activity of target proteins. The thiophene ring can also participate in π-π interactions, further influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound belongs to a broader class of 2-amino-2-arylethan-1-ol hydrochlorides. Structural analogs vary in aryl substituents (phenyl vs. thiophene), halogenation patterns, stereochemistry, and molecular weights. Below is a comparative analysis based on evidence-derived

Table 1: Structural and Physicochemical Comparison

Key Comparison Points

Aryl Substituent Effects: Thiophene vs. Phenyl: The thiophene ring introduces sulfur, enhancing π-electron delocalization compared to phenyl. This may increase lipophilicity and alter binding interactions in biological systems . Fluoro-substituted derivatives (e.g., ) offer metabolic stability and reduced steric hindrance.

Stereochemistry :

- Enantiomers like the (S)- and (R)-configurations (e.g., ) highlight the importance of chirality in pharmacological activity. The target compound’s unspecified stereochemistry may limit its utility in enantioselective applications unless resolved.

Molecular Weight and Solubility: Thiophene derivatives are generally lighter than bromo-/chloro-substituted phenyl analogs (e.g., 286.98 g/mol in vs.

Synthetic Utility: Analogs like 2-azido-2-(4-isopropylphenyl)ethanol () demonstrate the use of ethanolamine derivatives as intermediates in click chemistry or drug synthesis. The target compound’s thiophene group may enable unique reactivity in cross-coupling reactions.

Biological Activity

2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride is a compound characterized by its unique combination of an amino group, a thiophene ring, and an ethyl alcohol moiety. Its molecular formula is C7H12ClNOS, with a molecular weight of approximately 193.70 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The structural features of this compound contribute to its biological activity. The amino group allows for hydrogen bonding with biological molecules, while the thiophene ring can engage in π-π interactions, which may modulate enzyme or receptor activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H12ClNOS |

| Molecular Weight | 193.70 g/mol |

| IUPAC Name | 2-amino-2-(3-methylthiophen-2-yl)ethanol |

| InChI Key | SKSYCEDURIYPGT-UHFFFAOYSA-N |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Its mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been evaluated for anticancer properties . Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms such as DNA damage and modulation of cell cycle progression. The thiophene moiety is thought to play a critical role in these activities by interacting with cellular targets involved in cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations, particularly when used in combination with conventional antibiotics .

- Anticancer Mechanism : In vitro studies have shown that the compound can reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

- Pharmacological Profiling : A comprehensive pharmacological profiling indicated that the compound interacts with multiple biological pathways, suggesting its potential as a multi-target drug candidate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.